molecular formula C16H19NO2 B029200 rac Benzyl Phenylephrine CAS No. 1159977-09-9

rac Benzyl Phenylephrine

Cat. No.: B029200
CAS No.: 1159977-09-9
M. Wt: 257.33 g/mol
InChI Key: JBBZPOHBHNEKIM-UHFFFAOYSA-N
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Description

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol is a chemical compound with the molecular formula C16H19NO2. It is a derivative of phenylephrine, a well-known sympathomimetic agent.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol typically involves multiple steps. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to a Friedel-Crafts acylation to introduce the benzyl group. Finally, the hydroxyethyl group is added through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its sympathomimetic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypotension and nasal congestion.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZPOHBHNEKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611716
Record name 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-09-9
Record name 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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